Cas no 77367-94-3 (Piperazine, 1-(dichloroacetyl)-4-(4-nitrophenyl)-)
77367-94-3 structure
Product Name:Piperazine, 1-(dichloroacetyl)-4-(4-nitrophenyl)-
CAS No:77367-94-3
MF:C12H13Cl2N3O3
MW:318.155920743942
CID:536245
PubChem ID:2837846
Update Time:2025-04-19
Piperazine, 1-(dichloroacetyl)-4-(4-nitrophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Piperazine, 1-(dichloroacetyl)-4-(4-nitrophenyl)-
- 2,2-dichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
- 77367-94-3
- QZSWOUHAFDFMTK-UHFFFAOYSA-N
- SR-01000201356
- ST50911991
- SR-01000201356-1
- Cambridge id 5256912
- DTXSID40385525
- 2,2-dichloro-1-(4-(4-nitrophenyl)piperazine-1-yl)ethan-1-one
- 1-(4-nitrophenyl)-4-dichloroacetyl-piperazine
- 1-(dichloroacetyl)-4-(4-nitrophenyl)piperazine
- AKOS003277507
- SCHEMBL11194107
-
- Inchi: 1S/C12H13Cl2N3O3/c13-11(14)12(18)16-7-5-15(6-8-16)9-1-3-10(4-2-9)17(19)20/h1-4,11H,5-8H2
- InChI Key: QZSWOUHAFDFMTK-UHFFFAOYSA-N
- SMILES: ClC(C(N1CCN(C2C=CC(=CC=2)[N+](=O)[O-])CC1)=O)Cl
Computed Properties
- Exact Mass: 317.0333967g/mol
- Monoisotopic Mass: 317.0333967g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 359
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 69.4Ų
Piperazine, 1-(dichloroacetyl)-4-(4-nitrophenyl)- Related Literature
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
77367-94-3 (Piperazine, 1-(dichloroacetyl)-4-(4-nitrophenyl)-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
CN Supplier
Bulk
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Shandong Feiyang Chemical Co., Ltd
Gold Member
CN Supplier
Bulk